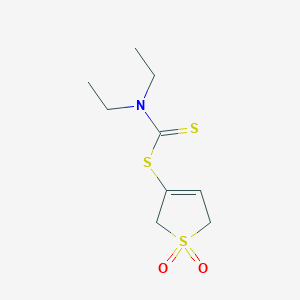![molecular formula C23H18N2O4S B11613475 [3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B11613475.png)
[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that features a thienopyridine core fused with a benzodioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common approach includes the following steps:
- Formation of the Thienopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines in the presence of catalysts.
- Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
- Formation of the Benzodioxin Moiety: This can be synthesized through condensation reactions involving catechol derivatives and aldehydes.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
- Reduction: Reduction of the compound can yield amine derivatives.
- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
- Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
- Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
- Substitution: Nucleophiles like thiols or amines under basic conditions.
- Oxidation: Nitroso or nitro derivatives.
- Reduction: Amine derivatives.
- Substitution: Various substituted thienopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it may have activity against certain diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Pathways involved may include signal transduction pathways or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- 3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone
Uniqueness: The presence of the benzodioxin moiety in 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone distinguishes it from other similar compounds. This moiety may confer unique electronic properties and potential biological activities that are not present in other derivatives.
Eigenschaften
Molekularformel |
C23H18N2O4S |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C23H18N2O4S/c1-27-15-5-2-13(3-6-15)17-8-7-16-20(24)22(30-23(16)25-17)21(26)14-4-9-18-19(12-14)29-11-10-28-18/h2-9,12H,10-11,24H2,1H3 |
InChI-Schlüssel |
XXOUUNMLJVBDTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCCO5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-hexyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11613405.png)
![3-{[2-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11613406.png)
![ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11613412.png)
![N-(2,5-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11613427.png)
![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613431.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11613435.png)
![2-({[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11613447.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide](/img/structure/B11613448.png)
![N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613450.png)
![3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11613454.png)
![Ethyl 2-{[(E)-1-(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11613458.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11613460.png)
![1-benzyl-5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11613464.png)

